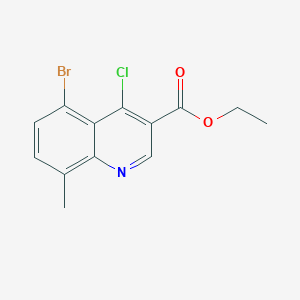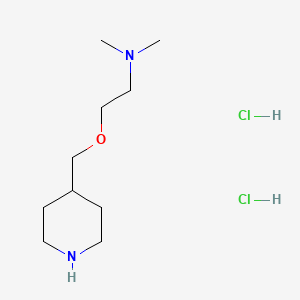
Clorhidrato de 3-Metilindolina
Descripción general
Descripción
3-Methylindoline hydrochloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylindoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Alcaloides Bioactivos
El Clorhidrato de 3-Metilindolina es un precursor clave en la síntesis de derivados del indol, que son unidades frecuentes en varios alcaloides . Estos compuestos son importantes debido a su presencia en productos naturales y fármacos, desempeñando un papel crucial en la biología celular.
Investigación en el Tratamiento del Cáncer
Los derivados del indol sintetizados a partir de this compound han mostrado ser prometedores como compuestos biológicamente activos para el tratamiento de células cancerosas . Su capacidad para dirigirse e inhibir el crecimiento de células cancerosas los convierte en valiosos en la investigación oncológica.
Aplicaciones Antimicrobianas
Las propiedades antimicrobianas de los derivados del indol se aprovechan en el desarrollo de nuevos tratamientos para infecciones. El this compound sirve como punto de partida para compuestos que pueden combatir varios microbios .
Tratamiento de Trastornos
Las investigaciones indican que los derivados del indol del this compound pueden usarse para tratar diferentes tipos de trastornos en el cuerpo humano, incluidas las afecciones neurológicas .
Química Verde
El compuesto se utiliza en métodos de síntesis verde, evitando solventes peligrosos y empleando catalizadores reciclables. Este enfoque se alinea con los principios de la química verde, con el objetivo de la sostenibilidad en los procesos químicos .
Desarrollo de Fármacos
El this compound es instrumental en el desarrollo de nuevos fármacos. Sus derivados se unen con alta afinidad a múltiples receptores, lo que ayuda a la creación de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 3-methylindoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 3-Methylindoline hydrochloride may interact with various biological targets, potentially influencing a range of cellular processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that 3-methylindoline hydrochloride could have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
3-Methylindoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . Specifically, 3-Methylindoline hydrochloride can be metabolized by cytochrome P450 2F1, leading to the formation of reactive metabolites that can induce cytotoxicity . These interactions highlight the compound’s significance in studying enzyme-substrate relationships and its potential impact on metabolic processes.
Cellular Effects
The effects of 3-Methylindoline hydrochloride on various cell types and cellular processes have been extensively studied. In human bronchial epithelial cells, the compound has been shown to induce cytotoxicity through the generation of reactive metabolites . This cytotoxicity is mediated by the depletion of glutathione, a critical antioxidant in cells, leading to increased oxidative stress and cell death . Additionally, 3-Methylindoline hydrochloride has been found to induce apoptosis, a programmed cell death process, in these cells . These findings suggest that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Methylindoline hydrochloride involves its interaction with cytochrome P450 enzymes, particularly cytochrome P450 2F1 . Upon metabolism by these enzymes, the compound is converted into reactive metabolites, such as 3-methyleneindolenine . These metabolites can bind to cellular macromolecules, leading to the formation of adducts and subsequent cellular damage . The induction of apoptosis by 3-Methylindoline hydrochloride is also mediated by these reactive metabolites, which can trigger cell death pathways through the activation of caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylindoline hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the cytotoxic effects of 3-Methylindoline hydrochloride can be ameliorated by pretreatment with inhibitors of cytochrome P450 enzymes, such as 1-aminobenzotriazole . This suggests that the temporal effects of the compound are closely linked to its metabolic activation and the generation of reactive metabolites.
Dosage Effects in Animal Models
The effects of 3-Methylindoline hydrochloride vary with different dosages in animal models. At low concentrations, the compound can induce apoptosis in bronchial epithelial cells, while higher concentrations lead to increased cytotoxicity and cell death . In animal models, the compound has been shown to exhibit species-specific toxicity, with goats and cattle being more susceptible to its effects compared to rodents and rabbits . These findings highlight the importance of dosage considerations in studying the compound’s effects and potential therapeutic applications.
Metabolic Pathways
3-Methylindoline hydrochloride is involved in metabolic pathways mediated by cytochrome P450 enzymes . The compound is metabolized to form reactive intermediates, such as 3-methyleneindolenine, which can further interact with cellular macromolecules . These interactions can lead to the formation of adducts and subsequent cellular damage . The involvement of cytochrome P450 enzymes in the metabolism of 3-Methylindoline hydrochloride underscores its significance in studying metabolic processes and enzyme-substrate interactions.
Transport and Distribution
The transport and distribution of 3-Methylindoline hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 3-Methylindoline hydrochloride can accumulate in specific cellular compartments, where it exerts its biochemical effects . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound in studying its cellular effects.
Subcellular Localization
The subcellular localization of 3-Methylindoline hydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can influence the localization of 3-Methylindoline hydrochloride to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCMTXXRDGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-62-6 | |
| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)


![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)




